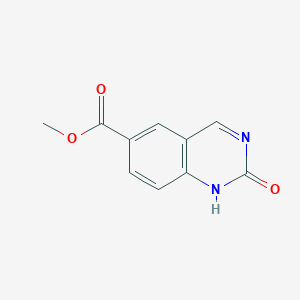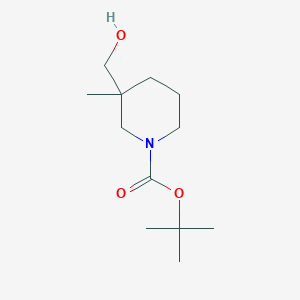
5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound known for its broad applications in various scientific fields. Its structural uniqueness and reactive groups make it a valuable subject for research and development in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves a multi-step process:
Formation of 5-chloro-2-methoxybenzoic acid: : The starting material, 5-chloro-2-methoxybenzoic acid, is synthesized via chlorination of 2-methoxybenzoic acid under controlled conditions.
Activation of the Carboxylic Group: : The carboxylic acid is activated using thionyl chloride, forming the corresponding acid chloride.
Coupling Reaction: : The acid chloride reacts with 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole in the presence of a suitable base to form the desired compound.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of phenol derivatives.
Reduction: : Reduction of the benzamide group can produce amine derivatives.
Substitution: : The chloro and methoxy groups can be substituted by various nucleophiles under appropriate conditions, leading to diverse functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkoxides, amines, thiols.
Major Products
Oxidation: : Formation of 5-chloro-2-hydroxybenzamide.
Reduction: : Production of 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a key intermediate for the development of complex molecular architectures
Biology and Medicine
In medicinal chemistry, it acts as a lead compound for the design of new drugs, particularly due to its potential biological activities. Studies have shown its efficacy in modulating specific biochemical pathways, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial therapies.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional versatility. It also finds applications in agrochemicals and the production of specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thus altering the biochemical pathways involved in disease processes. Detailed mechanistic studies reveal that it interacts with the active sites of enzymes via hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar compounds include other benzamide derivatives with varying substituents on the benzene ring. For instance:
5-chloro-2-methoxy-N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: : Lacks the methyl group on the pyrazole ring, showing different pharmacokinetic properties.
5-chloro-2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: : The ethoxy group changes the lipophilicity and potentially the biological activity of the compound.
5-bromo-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: : The bromo substituent may offer different reactivity and binding characteristics.
Conclusion
The compound 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a versatile and significant chemical entity with extensive applications in various scientific fields. Its unique structural features and reactivity make it a valuable compound for ongoing research and industrial applications.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-21-8-9(6-18-21)14-19-13(24-20-14)7-17-15(22)11-5-10(16)3-4-12(11)23-2/h3-6,8H,7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRBORLMQJNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429158.png)


![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)


![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2429168.png)
![4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2429170.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide](/img/structure/B2429174.png)

![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)
![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)
